Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
CAS No.: 674804-96-7
Cat. No.: VC21482101
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 674804-96-7 |
|---|---|
| Molecular Formula | C17H16N2O6 |
| Molecular Weight | 344.32g/mol |
| IUPAC Name | ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate |
| Standard InChI | InChI=1S/C17H16N2O6/c1-2-23-17(22)13-12(9-4-3-5-19-7-9)15-14(25-16(13)18)11(21)6-10(8-20)24-15/h3-7,12,20H,2,8,18H2,1H3 |
| Standard InChI Key | BWIORMZTMCRQFF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N |
Introduction
Chemical Identity and Physical Properties
Basic Structural Information
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate possesses a complex heterocyclic structure with multiple functional groups. Its core structure consists of a pyrano[3,2-b]pyran system, which features two fused pyran rings. This scaffold is further functionalized with several key groups that contribute to its chemical and biological properties.
The molecule contains the following key structural elements:
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A pyrano[3,2-b]pyran bicyclic core
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A primary amino group at position 2
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An ethyl carboxylate at position 3
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A pyridin-3-yl substituent at position 4
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A hydroxymethyl group at position 6
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A ketone (oxo) functionality at position 8
Table 1: Chemical Identity Information
| Parameter | Value |
|---|---|
| Chemical Name | Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate |
| CAS Number | 674804-96-7 |
| Molecular Formula | C17H16N2O6 |
| Molecular Weight | 344.32 g/mol |
Physical Characteristics
While comprehensive physical data for this specific compound is limited in the available literature, it typically exists as a solid at room temperature, consistent with other members of the pyrano[3,2-b]pyran class. The compound likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, which is characteristic of compounds containing both polar functional groups (amino, hydroxyl) and aromatic/heterocyclic systems.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step reactions starting from simpler pyran derivatives. Based on synthetic methodologies employed for similar compounds, the preparation likely utilizes a multi-component reaction strategy.
Drawing parallels from related research, a plausible synthetic route might involve a one-pot, three-component condensation reaction similar to those used for analogous compounds . This approach would potentially utilize kojic acid (as a source of the hydroxymethyl-substituted pyranone unit), pyridine-3-carbaldehyde, and ethyl cyanoacetate under basic catalytic conditions.
Catalyst and Reaction Conditions
For similar pyrano[3,2-b]pyran derivatives, DABCO (1,4-diazabicyclo[2.2.2]octane) has proven to be an effective catalyst for promoting the multi-component condensation reactions . The reaction is typically conducted in protic solvents such as methanol or ethanol under reflux conditions.
Table 2: Potential Synthetic Parameters
| Parameter | Description |
|---|---|
| Key Reactants | Kojic acid, Pyridine-3-carbaldehyde, Ethyl cyanoacetate |
| Catalyst | DABCO (1,4-diazabicyclo[2.2.2]octane) |
| Solvent | Methanol or ethanol |
| Temperature | Reflux conditions (60-80°C) |
| Reaction Time | 8-12 hours |
| Purification | Recrystallization or column chromatography |
Reaction Mechanism
The reaction mechanism likely proceeds through several key steps:
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Initial Knoevenagel condensation between ethyl cyanoacetate and pyridine-3-carbaldehyde
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Michael addition of kojic acid to the α,β-unsaturated intermediate
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Intramolecular cyclization to form the pyrano[3,2-b]pyran ring system
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Tautomerization to yield the final product
This mechanism is consistent with that observed for structurally similar compounds, such as spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives .
Biological Activity and Applications
Structure-Activity Relationships
The specific substitution pattern in Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate contributes significantly to its potential biological activity:
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The amino group at position 2 provides hydrogen bonding donor capabilities
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The ethyl carboxylate at position 3 offers potential for further derivatization
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The pyridin-3-yl substituent at position 4 enhances interactions with biological targets through additional hydrogen bonding sites
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The hydroxymethyl group at position 6 contributes to aqueous solubility and target recognition
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The oxo functionality at position 8 serves as a hydrogen bond acceptor
Table 3: Predicted Structure-Activity Relationships
| Structural Feature | Potential Contribution to Bioactivity |
|---|---|
| Pyrano[3,2-b]pyran core | Provides rigid scaffold for spatial orientation of functional groups |
| Amino group | Hydrogen bond donor; potential interaction with negatively charged amino acid residues |
| Ethyl carboxylate | Hydrogen bond acceptor; enhances binding to protein targets |
| Pyridin-3-yl moiety | Increases nitrogen content; provides additional hydrogen bond acceptor site |
| Hydroxymethyl group | Contributes to water solubility; participates in hydrogen bonding networks |
| Oxo functionality | Hydrogen bond acceptor; potential involvement in covalent binding mechanisms |
Analytical Characterization
Spectroscopic Analysis
Based on the compound's structure and analytical techniques commonly used for similar molecules, several spectroscopic methods would be valuable for confirming the identity and purity of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For related compounds within the pyrano[3,2-b]pyran class, characteristic patterns in 1H NMR and 13C NMR have been reported . Expected key signals for this compound would include:
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1H NMR: Triplet and quartet for the ethyl group (approximately δ 1.2-1.3 and 4.0-4.2 ppm), aromatic protons of the pyridine ring (δ 7.0-9.0 ppm), hydroxymethyl protons (δ 4.0-4.5 ppm), amino protons (δ 6.5-8.5 ppm as a broad signal), and the stereogenic proton at position 4 (δ 4.5-5.5 ppm)
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13C NMR: Carbonyl carbons (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons (δ 10-70 ppm)
Infrared (IR) Spectroscopy
Expected characteristic IR absorption bands:
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N-H stretching (3300-3500 cm-1)
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O-H stretching (3200-3600 cm-1)
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C=O stretching (1680-1750 cm-1)
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C=N and C=C stretching (1600-1680 cm-1)
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C-O stretching (1050-1300 cm-1)
Chromatographic Methods
High-performance liquid chromatography (HPLC) would be useful for assessing the purity of synthesized Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate and for monitoring reactions during its synthesis.
Research Status and Future Directions
Current State of Research
Research on pyrano[3,2-b]pyran derivatives has highlighted their versatility in organic synthesis and potential in drug discovery. For this specific pyridine-containing derivative, future studies could focus on:
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Optimized synthetic methodologies to improve yield and purity
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Comprehensive biological screening against diverse targets
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Structure-activity relationship studies through systematic modification of substituents
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Crystal structure determination to confirm three-dimensional arrangement
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Computational studies to predict binding modes with potential biological targets
Comparative Analysis with Related Compounds
Structurally related compounds, such as those containing different aromatic or heteroaromatic substituents at position 4, have shown varying biological activities. For example, compounds with 3-chloro-4-nitrophenyl substituents instead of the pyridin-3-yl group exhibit different physicochemical properties and potentially different biological activity profiles .
Table 4: Comparative Analysis of Related Pyrano[3,2-b]pyran Derivatives
| Compound | Position 4 Substituent | Molecular Weight | Notable Differences |
|---|---|---|---|
| Target compound | Pyridin-3-yl | 344.32 g/mol | Contains nitrogen in aromatic ring |
| Related compound | 3-Chloro-4-nitrophenyl | 422.8 g/mol | Contains chloro and nitro groups; higher molecular weight |
| Spiro derivatives | Part of spiro system with indoline | Varies | Contains additional nitrogen-containing ring system |
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